molecular formula C15H18ClNO2 B13197898 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13197898
M. Wt: 279.76 g/mol
InChI Key: BIZJOFIJUVCPMS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a chlorophenyl group and a methylpropanoyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2-methylpropanoyl chloride, and piperidine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate Schiff base.

    Acylation: The intermediate is then subjected to acylation using 2-methylpropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidine: A structurally similar compound with slight variations in the piperidine ring.

    1-(4-Chlorophenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Another analog with a pyrrolidinone ring instead of a piperidinone ring.

Uniqueness: 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylpropanoyl group attached to a piperidin-2-one ring sets it apart from other similar compounds.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18ClNO2/c1-10(2)14(18)13-4-3-9-17(15(13)19)12-7-5-11(16)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

BIZJOFIJUVCPMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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